

Ethyl 4-hydroxynicotinate CAS number 57905-31-4 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-hydroxynicotinate*

Cat. No.: *B159888*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-hydroxynicotinate** (CAS 57905-31-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-hydroxynicotinate**, a key chemical intermediate. It covers its physicochemical properties, spectral characteristics, detailed experimental protocols for its synthesis and purification, and its significant role as a precursor in the development of targeted cancer therapeutics.

Physicochemical Properties

Ethyl 4-hydroxynicotinate is a pyridine derivative with the molecular formula $C_8H_9NO_3$.^[1] Its core structure consists of a pyridine ring substituted with a hydroxyl group and an ethyl carboxylate group. The compound's properties are summarized in the table below.

Property	Value	Source
CAS Number	57905-31-4	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Boiling Point	285.6 °C at 760 mmHg	[2]
343.8±22.0 °C (Predicted)	[3]	
Density	1.214 g/cm ³	[2]
1.233±0.06 g/cm ³ (Predicted)	[3]	
pKa	8.28±0.10 (Predicted)	[2] [3]
Flash Point	126.5 °C	[2]
Storage Temperature	Room Temperature, sealed in dry conditions	[2] [3]
Physical Description	Powder	[4]
Solubility	Chloroform, Dichloromethane, DMSO	[4]

Spectral Data Analysis

While experimentally derived spectra for **Ethyl 4-hydroxynicotinate** are not widely published, its structural features allow for the prediction of key spectral characteristics. These predictions are based on data from analogous compounds such as ethyl nicotinate and ethyl isonicotinate. [\[5\]](#)[\[6\]](#)[\[7\]](#)

Spectroscopy	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Ethyl Group: A quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons.- Aromatic Protons: Signals in the aromatic region corresponding to the protons on the pyridine ring.- Hydroxyl Proton: A broad singlet for the -OH proton, which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal in the range of 165-175 ppm for the ester C=O.[8]- Aromatic Carbons: Signals between 110-160 ppm for the carbons of the pyridine ring.- Ethyl Group Carbons: A signal around 60 ppm for the -OCH₂- carbon and a signal around 14 ppm for the -CH₃ carbon.[9]
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.- C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H and above 3000 cm⁻¹ for aromatic C-H.- C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of an ester carbonyl group.[10]- C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region.[10]- C=C/C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ range from the pyridine ring.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 167.16 corresponding to the molecular weight of the compound.

Experimental Protocols

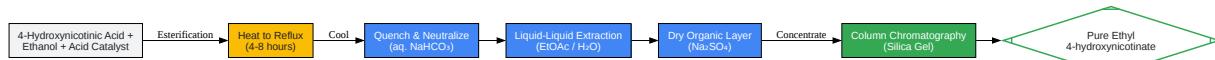
Synthesis of Ethyl 4-hydroxynicotinate

This protocol describes a standard Fisher esterification of 4-hydroxynicotinic acid.

Materials and Reagents:

- 4-hydroxynicotinic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4) or a solid acid catalyst[11]
- Toluene (optional, for azeotropic removal of water)[11]
- Sodium Bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).
- Reagent Addition: Add absolute ethanol (10-20 eq) to the flask to act as both solvent and reactant. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).
- Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
- Solvent Removal: Remove the excess ethanol using a rotary evaporator.

- Neutralization: Redissolve the residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Continue adding until CO_2 evolution ceases and the aqueous layer is neutral or slightly basic.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[12]
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[12]
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

Procedure:

- Chromatography Setup: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes. The optimal eluent is determined by prior TLC analysis.
- Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
- Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure **Ethyl 4-hydroxynicotinate** as a solid/powder.

[Click to download full resolution via product page](#)

General workflow for synthesis and purification.

Biological Significance and Applications

Ethyl 4-hydroxynicotinate is primarily utilized as a crucial reagent and building block in medicinal chemistry.[13][14] Its most notable application is in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives.[4][13] These derivatives have been extensively investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair.[2][3]

PARP-1 Inhibition and Synthetic Lethality


PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[15] In cancer therapies that rely on DNA-damaging agents, cancer cells can use PARP-1 to repair the damage and survive. PARP-1 inhibitors block this repair mechanism.

This inhibition is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, a concept known as "synthetic lethality".[16][17]

- DNA Damage: Cellular processes and chemotherapy can cause single-strand DNA breaks (SSBs).
- PARP-1 Trapping: PARP inhibitors work by "trapping" the PARP-1 enzyme at the site of the DNA damage, preventing the repair complex from assembling and functioning.[18]
- Double-Strand Breaks: The unresolved SSB, when encountered by the DNA replication machinery, leads to the collapse of the replication fork and the formation of a more lethal double-strand break (DSB).[19]
- Synthetic Lethality in BRCA-Deficient Cells:
 - In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

- In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. Without a functional HR pathway to repair the DSBs caused by PARP inhibition, the cell accumulates catastrophic DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[15]

The derivatives synthesized from **Ethyl 4-hydroxynicotinate** are designed to fit into the NAD⁺ binding pocket of the PARP-1 enzyme, effectively blocking its function and initiating this synthetic lethal cascade.[1]

[Click to download full resolution via product page](#)

Mechanism of synthetic lethality via PARP-1 inhibition.

Safety and Handling

Ethyl 4-hydroxynicotinate is classified as a hazardous substance. Standard laboratory safety protocols should be strictly followed.

Hazard Type	GHS Classification	Precautionary Statements
Skin	H315: Causes skin irritation	P280: Wear protective gloves.
Eye	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Source:[[1](#)]

Conclusion

Ethyl 4-hydroxynicotinate (CAS 57905-31-4) is a compound of significant interest to the scientific community, particularly in the field of oncology drug development. While its direct biological activity is limited, its role as a foundational scaffold for the synthesis of potent PARP-1 inhibitors is well-established. A thorough understanding of its properties, synthesis, and the mechanism of its derivatives is essential for researchers aiming to develop next-generation targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 4-Hydroxynicotinate | 57905-31-4 - Coompo [coompo.com]
- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl isonicotinate (1570-45-2) IR Spectrum [m.chemicalbook.com]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]
- 14. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARP-1 Inhibition Increases Oxidative Stress in Ets-1-Expressing MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 4-hydroxynicotinate CAS number 57905-31-4 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159888#ethyl-4-hydroxynicotinate-cas-number-57905-31-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com